molecular formula C21H14BrF2N3OS2 B12141125 N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12141125
M. Wt: 506.4 g/mol
InChI Key: KPWRDGAZUOWERW-UHFFFAOYSA-N
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Description

The compound N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused with thiophene and pyrimidine rings. Key structural elements include:

  • A sulfanyl acetamide bridge at the 4-position of the thienopyrimidine.
  • A 5-(4-methylphenyl) substituent on the thienopyrimidine.
  • A 2-bromo-4,6-difluorophenyl group attached to the acetamide nitrogen.

Properties

Molecular Formula

C21H14BrF2N3OS2

Molecular Weight

506.4 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H14BrF2N3OS2/c1-11-2-4-12(5-3-11)14-8-29-20-18(14)21(26-10-25-20)30-9-17(28)27-19-15(22)6-13(23)7-16(19)24/h2-8,10H,9H2,1H3,(H,27,28)

InChI Key

KPWRDGAZUOWERW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Moiety: The acetamide group is attached via an amide bond formation reaction.

    Bromination and Fluorination: The final step involves the selective bromination and fluorination of the phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfanyl group.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thienopyrimidine derivatives have shown potential as inhibitors of certain enzymes and receptors. This compound may be studied for its effects on specific biological pathways.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Compound from :

N-(4-Bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Core: Cyclopenta-fused thieno[2,3-d]pyrimidine with a ketone group.
  • Substituents : 4-Chlorophenyl at C3 and 4-bromo-2-methylphenyl on the acetamide.
  • Impact : The fused cyclopenta ring introduces conformational rigidity, while the ketone may influence hydrogen-bonding interactions. The chloro substituent enhances electron deficiency compared to the target compound’s methylphenyl group .
Compound from (SIRT2-14a) :

N-{5-[[7-Bromonaphthalen-1-yl)methyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

  • Core: Thieno[3,2-d]pyrimidine (isomeric to the target’s core).
  • Substituents : A bromonaphthalene-thiazole group and 4,6-dimethylpyrimidine.
  • The isomerized thienopyrimidine core alters π-π stacking interactions .

Substituent Variations

Compound from :

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Core : Simple acetamide without a fused heterocycle.
  • Substituents : 4-Bromophenyl and 3,4-difluorophenyl.
  • Impact: The lack of a thienopyrimidine core reduces planarity, but the bromo and fluoro groups mimic the target’s electronic profile.
Compound from :

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Core : Pyrimidine sulfanyl-acetamide.
  • Substituents : 4,6-Dimethylpyrimidine and 4-methylpyridinyl.
  • Methyl groups on the pyrimidine increase lipophilicity compared to the target’s halogenated aryl groups .

Pharmacological and Physicochemical Properties

Property Target Compound Compound (SIRT2-14a) Compound
Molecular Weight ~550 (estimated) ~580 (estimated) 523.4 342.19
logP (Predicted) ~4.5 (highly lipophilic) ~5.0 ~3.8 ~3.2
Key Substituents Br, F, methylphenyl Cl, Br, cyclopenta Br-naphthalene, dimethyl Br, F
Biological Target Potential kinase/SIRT inhibitor Undisclosed SIRT2 (IC50: 0.8 µM) Antimicrobial/anti-inflammatory
Crystallographic Data Not reported Not reported PDB: 5DY4 (1.77 Å) Dihedral angle: 66.4°

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with various halogenated substituents. Its molecular formula is C21H14BrF2N3OS2C_{21}H_{14}BrF_2N_3OS_2 with a molecular weight of approximately 453.3 g/mol. The unique arrangement of bromine and fluorine atoms, along with a sulfur linkage, enhances its reactivity and potential interactions with biological targets .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H14BrF2N3OS2
Molecular Weight453.3 g/mol
CAS Number724746-70-7
StructureChemical Structure

Research indicates that this compound exhibits significant biological activity by interacting with specific proteins and enzymes within biological systems. The compound's structure suggests it may inhibit the function of target proteins, influencing various biochemical pathways crucial for cellular functions.

Potential Targets

  • Enzymes : The compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression or inflammation.
  • Receptors : Binding to specific receptors could modulate signaling pathways related to cell growth and survival.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds similar to this compound exhibited inhibitory effects on various cancer cell lines. The mechanism involved disruption of cell cycle progression and induction of apoptosis in vitro, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Activity : Another research effort highlighted the compound's ability to reduce pro-inflammatory cytokine production in cellular models stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) and the sulfur linkage are critical for the compound's biological activity. Modifications in these groups can significantly alter the binding affinity and selectivity towards target proteins:

ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity
Substitution on SulfurAltered binding dynamics

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